REACTION_CXSMILES
|
[N+](C1C=CC(C([O:10][CH:11]2[CH2:16][CH2:15][C:14]([C:18]([O:20][CH3:21])=[O:19])([CH3:17])[CH2:13][CH2:12]2)=O)=CC=1)([O-])=O.C(=O)([O-])[O-].[K+].[K+]>CO.O>[OH:10][CH:11]1[CH2:12][CH2:13][C:14]([CH3:17])([C:18]([O:20][CH3:21])=[O:19])[CH2:15][CH2:16]1 |f:1.2.3,4.5|
|
Name
|
4-(methoxycarbonyl)-4-methylcyclohexyl 4-nitrobenzoate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OC2CCC(CC2)(C)C(=O)OC)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred overnight at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of NH4Cl (aq.)
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(CC1)(C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |